molecular formula C16H19ClN2O2 B1383743 4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride CAS No. 2059988-20-2

4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride

Cat. No. B1383743
CAS RN: 2059988-20-2
M. Wt: 306.79 g/mol
InChI Key: OANYQVTUDVDBKN-UHFFFAOYSA-N
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Description

4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride (BDHU) is a cyclic organic compound that has been studied for its potential applications in scientific research. The compound has been used in a variety of contexts, such as for its biological and biochemical properties, as a reagent in organic synthesis, and as a model for studying reaction mechanisms. We will also discuss potential future directions for further research.

Scientific Research Applications

Synthetic Routes and Structural Analysis

Research in synthetic chemistry has explored the transformation of similar cyclic and polycyclic structures, often focusing on the synthesis and characterization of novel compounds. For instance, studies have demonstrated the halogenation of related diones, leading to various α-halo-diones and tricyclic diones, which are pivotal for further chemical modifications and applications in synthetic pathways (Umehara et al., 1977). Base-promoted rearrangements of cage α-haloketones have also been explored, showcasing the synthetic flexibility of similar structures in producing novel cyclic compounds (Marchand & Chou, 1975). Furthermore, the synthesis and crystal structure analysis of spiro compounds reveal intricate molecular architectures, which are essential for understanding the chemical and physical properties of these compounds (Zeng et al., 2010).

Biological Activity

Explorations into the biological activity of symmetric amine derivatives of similar systems have shown potential in pharmacological applications. For example, derivatives of the cis-syn-cis triquinane system have demonstrated suppressant activity on the Ca^2+ action potential of guinea-pig papillary muscle, indicating their potential use in cardiovascular research (Liebenberg et al., 1996).

Chemical Properties and Reactions

Investigations into the electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have provided insights into their redox behavior, which is crucial for applications in electrochemical sensors and devices (Abou-Elenien et al., 1991). Additionally, studies on the photocyclization of related compounds offer a deeper understanding of photochemical reactions that could be harnessed for photodynamic therapy or the development of photo-responsive materials (Okuno et al., 1975).

properties

IUPAC Name

4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10;/h1-5,11-14,17H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYQVTUDVDBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride
Reactant of Route 2
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride
Reactant of Route 3
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride
Reactant of Route 4
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride
Reactant of Route 6
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride

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